molecular formula C30H42N3O9P3 B12948821 2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol

2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol

Cat. No.: B12948821
M. Wt: 681.6 g/mol
InChI Key: WSOWPDFVYBJVKN-UHFFFAOYSA-N
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Description

2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol is a complex organic compound characterized by its multiple ethoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The phenoxy groups can be reduced under specific conditions.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various ether derivatives.

Scientific Research Applications

2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug development.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ethoxy and phenoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol: Similar in having multiple ethoxy groups but lacks the phenoxy and triaza-triphosphacyclohexa structure.

    Triethylene glycol: Another compound with multiple ethoxy groups but simpler in structure.

    Polyethylene glycol: A polymer with repeating ethoxy units, used widely in various applications.

Uniqueness

2-[2-[4,6-Bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol is unique due to its complex structure, which imparts specific chemical and physical properties. Its combination of ethoxy, phenoxy, and triaza-triphosphacyclohexa groups makes it versatile for various applications, distinguishing it from simpler compounds like tetraethylene glycol and triethylene glycol.

Properties

Molecular Formula

C30H42N3O9P3

Molecular Weight

681.6 g/mol

IUPAC Name

2-[2-[4,6-bis[2-(2-hydroxyethoxy)ethyl]-2,4,6-triphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-trien-2-yl]ethoxy]ethanol

InChI

InChI=1S/C30H42N3O9P3/c34-16-19-37-22-25-43(40-28-10-4-1-5-11-28)31-44(26-23-38-20-17-35,41-29-12-6-2-7-13-29)33-45(32-43,27-24-39-21-18-36)42-30-14-8-3-9-15-30/h1-15,34-36H,16-27H2

InChI Key

WSOWPDFVYBJVKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(CCOCCO)OC3=CC=CC=C3)(CCOCCO)OC4=CC=CC=C4)CCOCCO

Origin of Product

United States

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